3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride
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Overview
Description
3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Mechanism of Action
Target of Action
The compound “3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride” belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of the Mori–Ban–Hegedus indole synthesis, where the base is changed from potassium carbonate to silver carbonate to prevent isomerization . The reaction is performed at ambient temperature, making it a convenient and efficient method.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-1H-indole: Similar indole core but with a phenyl group instead of a piperidine ring.
2-Piperidin-4-yl-1H-indole: Lacks the methyl group on the indole ring.
1-Methyl-2-piperidin-4-yl-1H-indole: Methyl group is attached to the nitrogen atom of the indole ring.
Uniqueness
3-Methyl-2-piperidin-4-yl-1H-indole;hydrochloride is unique due to the presence of both the piperidine ring and the methyl group on the indole core
Properties
IUPAC Name |
3-methyl-2-piperidin-4-yl-1H-indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-12-4-2-3-5-13(12)16-14(10)11-6-8-15-9-7-11;/h2-5,11,15-16H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXSZQHWUVUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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